molecular formula C19H22O B3025112 2',3'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone CAS No. 898753-48-5

2',3'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone

Cat. No.: B3025112
CAS No.: 898753-48-5
M. Wt: 266.4 g/mol
InChI Key: XSGZZUBAKKQXQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,3’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone is an organic compound with the molecular formula C19H22O It is a derivative of propiophenone, featuring a phenyl group substituted with two methyl groups at the 2 and 5 positions, and a propiophenone moiety substituted with two methyl groups at the 2’ and 3’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

    Starting Materials: 2,5-dimethylbenzene (2,5-dimethyltoluene) and 2’,3’-dimethylpropiophenone.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Dichloromethane (CH2Cl2) or carbon disulfide (CS2).

    Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of 2’,3’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors equipped with temperature control systems.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2’,3’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,3’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Propiophenone: The parent compound, lacking the additional methyl groups.

    2,5-Dimethylpropiophenone: A derivative with methyl groups at the 2 and 5 positions of the phenyl ring.

    3,4-Dimethylpropiophenone: A derivative with methyl groups at the 3 and 4 positions of the phenyl ring.

Uniqueness

2’,3’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(2,5-dimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-8-9-15(3)17(12-13)10-11-19(20)18-7-5-6-14(2)16(18)4/h5-9,12H,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGZZUBAKKQXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644737
Record name 1-(2,3-Dimethylphenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-48-5
Record name 1-Propanone, 1-(2,3-dimethylphenyl)-3-(2,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dimethylphenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone
Reactant of Route 2
Reactant of Route 2
2',3'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone
Reactant of Route 3
Reactant of Route 3
2',3'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone
Reactant of Route 4
Reactant of Route 4
2',3'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone
Reactant of Route 5
Reactant of Route 5
2',3'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone
Reactant of Route 6
Reactant of Route 6
2',3'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.